3-Ethenylimidazo[1,2-a]pyridine

Synthetic Methodology Palladium Catalysis Heterocyclic Chemistry

Researchers requiring C3-functionalized imidazo[1,2-a]pyridines for fluorescent materials synthesis often face regioisomeric contamination and limited synthetic versatility. 3-Ethenylimidazo[1,2-a]pyridine (CAS 400037-29-8) directly addresses this: • Exclusive C3-vinyl substitution enables thermal 6π-electrocyclization to access fluorescent polycyclic scaffolds for OLED and cellular imaging applications. • Serves as a versatile handle for further diversification (Heck coupling, cross-metathesis) in focused library synthesis for SAR studies. • Synthesized via regiospecific Pd-catalyzed carbene route, ensuring single-regioisomer purity critical for reproducible biological screening.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
Cat. No. B13592390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethenylimidazo[1,2-a]pyridine
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC=CC1=CN=C2N1C=CC=C2
InChIInChI=1S/C9H8N2/c1-2-8-7-10-9-5-3-4-6-11(8)9/h2-7H,1H2
InChIKeyWMQIKNOIHXVCOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethenylimidazo[1,2-a]pyridine: C3-Vinyl Building Block


3-Ethenylimidazo[1,2-a]pyridine (CAS 400037-29-8, also referred to as 3-vinylimidazo[1,2-a]pyridine) is a nitrogen-containing fused bicyclic heterocycle belonging to the privileged imidazo[1,2-a]pyridine scaffold class [1]. The presence of a vinyl (ethenyl) group at the C3 position is a key structural feature that distinguishes it from other 3-substituted analogs. This vinyl moiety imparts unique chemical reactivity, particularly as a diene component in electrocyclization reactions, enabling its use as a synthetic intermediate for constructing complex polycyclic fluorescent heterocycles [2].

Thermal 6π-electrocyclization precursor for fluorescent polycycles
C3 vinyl enables regiospecific Pd-carbene functionalization
Key building block for SAR library diversification at C3

3-Ethenylimidazo[1,2-a]pyridine vs. Generic Analogs


Simple substitution of the C3 position on the imidazo[1,2-a]pyridine core with alternative functional groups is not a direct equivalent due to profound differences in synthetic utility and downstream applications. For instance, the 3-vinyl group confers a specific capacity for thermal 6π-electrocyclization, generating fluorescent polycyclic products [1]. In contrast, 3-alkynyl analogs (e.g., 3-ethynyl) exhibit different reactivity profiles, requiring distinct conditions for transformation . Furthermore, literature on the structure-activity relationship (SAR) of this scaffold indicates that the nature of the C3 substituent is a critical determinant of both synthetic yield in cross-coupling reactions and biological target interaction [2]. Therefore, direct replacement without empirical validation risks compromising both chemical reactivity and the fidelity of synthetic pathways.

3-Alkynyl analogs
Lack thermal electrocyclization; Stille coupling yields may differ substantially.
3-Alkyl analogs
Absence of vinyl diene reactivity prevents fluorescent polycycle formation.
3-Aryl analogs
Distinct synthetic access and cross-coupling profiles; SAR outcomes likely shift.

Comparative Evidence for 3-Ethenylimidazo[1,2-a]pyridine


Stille Cross-Coupling Yields

In a systematic study of Stille cross-coupling reactions on the imidazo[1,2-a]pyridine core, the 3-vinyl derivative demonstrated a comparable or higher synthetic yield relative to other 3-alkenyl or 3-aryl analogs under identical conditions . Specifically, the reaction of a 3-iodinated precursor with vinyltributyltin at 80°C provided the 3-vinyl product in yields ranging from 66% to 74%, depending on the 2-substituent . This is a quantifiable metric for procurement decisions focused on synthetic efficiency.

Stille Cross-Coupling Yields
Head-to-head
66–74% (3-vinyl) vs. 63% (3-TMS-ethynyl)
Supports synthetic yield benchmarking
Pd-catalyzed Stille conditions, 4 h
Synthetic Methodology Palladium Catalysis Heterocyclic Chemistry

Thermal 6π-Electrocyclization Reactivity

3-Vinylimidazo[1,2-a]pyridines serve as specific substrates for a thermal 6π-electrocyclization reaction, a reactivity not observed in saturated 3-alkyl (e.g., methyl, ethyl) or 3-alkynyl analogs [1]. This transformation yields fluorescent polycyclic heterocycles, which are valuable in material science and as potential biological probes [1]. The quantitative photophysical properties (e.g., quantum yield, Stokes shift) of the resulting polycycles, while not a direct property of 3-ethenylimidazo[1,2-a]pyridine itself, are a direct consequence of the vinyl group's unique reactivity [1].

Thermal 6π-Electrocyclization
Class-level
Undergoes cyclization to fluorescent polycycle
Enables fluorescent polycycle synthesis
Specific to 3-vinyl-2-aryl pattern
Fluorescent Probes Electrocyclization Material Chemistry

Regiospecific Vinyl Installation via Metal Carbene

A distinct synthetic route for 3-vinylimidazo[1,2-a]pyridines involves a palladium(II)-catalyzed cyclization via a palladium carbene complex, achieving moderate yields under mild conditions [1]. This method is regiospecific, ensuring the vinyl group is installed exclusively at the C3 position, a critical feature for maintaining the integrity of SAR studies [1]. In contrast, 3-aryl derivatives are typically synthesized via different, often transition-metal-free methods (e.g., formimidamide chemistry) [2]. This difference in synthetic approach provides an alternative entry point for structure diversification, which can be a deciding factor in procurement when specific functional group tolerance is required.

Regiospecific Vinyl Installation
Method context
Pd(II)-carbene cyclization, regiospecific C3
Supports regioisomer-free library synthesis
Mild conditions, room temperature
Organometallic Chemistry Regioselective Synthesis Medicinal Chemistry

PI3K Inhibition: Role of C3 Substitution

A structure-activity relationship (SAR) study on imidazo[1,2-a]pyridines as PI3Kα inhibitors identified that the nature of the substituent at the C3 position is a critical determinant of potency [1]. While the study did not directly evaluate the unadorned 3-ethenyl derivative, it demonstrated that optimized C3 substituents (e.g., a 5-methyl-1,2,4-oxadiazol-3-yl group) could yield compounds with an IC50 as low as 2 nM [1]. This class-level inference establishes that the C3 position is a key pharmacophoric point; thus, the specific vinyl group on 3-ethenylimidazo[1,2-a]pyridine is likely to impart a distinct biological profile compared to other 3-substituted analogs (e.g., 3-methyl, 3-phenyl), which must be empirically determined.

PI3K Inhibition: C3 Role
Class-level
C3 is a critical pharmacophore; optimized analog IC50 2 nM
Supports C3 as SAR diversification point
Vinyl analog activity requires empirical determination
PI3K Inhibitor Anticancer SAR Study

Applications of 3-Ethenylimidazo[1,2-a]pyridine


Fluorescent Probes and Polycyclic Materials

The unique ability of 3-ethenylimidazo[1,2-a]pyridine derivatives to undergo thermal 6π-electrocyclization, as documented in [1] from Section 3, positions them as key precursors for the synthesis of novel fluorescent polycycles. These materials have potential applications as cellular imaging agents, fluorescent sensors, or organic light-emitting diode (OLED) components. Procurement of the 3-vinyl building block is the first critical step in this synthetic sequence.

SAR Exploration for Kinase and Viral Targets

Given the established importance of the C3 position in imidazo[1,2-a]pyridine-based PI3K inhibitors [1] and antiviral agents [2] (as referenced in Section 3), 3-ethenylimidazo[1,2-a]pyridine serves as a versatile starting material for synthesizing a focused library of analogs. Researchers can exploit the vinyl group for further functionalization (e.g., cross-metathesis, Heck reactions) to probe the SAR of a specific biological target, differentiating it from non-functionalizable alkyl or aryl analogs.

Regiospecific Synthesis of 3-Substituted Libraries

The palladium-catalyzed carbene route described in [1] (Section 3) offers a regiospecific method to install the vinyl group at the C3 position. This is particularly valuable for academic labs and CROs performing large-scale synthesis of imidazo[1,2-a]pyridine libraries for biological screening. The ability to reliably and exclusively functionalize the C3 position without regioisomeric contamination is a significant advantage in high-throughput screening workflows.

Application
Selection Property
Validation Focus
Fluorescent Probes and Polycyclic Materials
6π-electrocyclization precursor
Fluorescent polycycle synthesis verification
SAR Exploration for Kinase and Viral Targets
C3 vinyl functionalization diversity
Biological activity SAR profiling
Regiospecific Synthesis of 3-Substituted Libraries
Pd-carbene regioselective installation
Regioisomeric purity and scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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